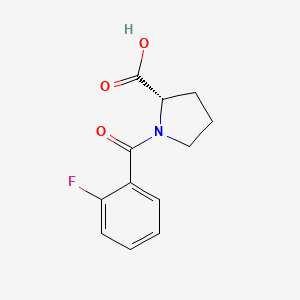
L-Proline, 1-(2-fluorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolina, 1-(2-fluorobenzoil)- es un derivado de la L-Prolina, un aminoácido que desempeña un papel crucial en la síntesis y estructura de las proteínas. Este compuesto se caracteriza por la sustitución de un grupo fluorobenzoilo en el átomo de nitrógeno del anillo de prolina. La presencia del grupo fluorobenzoilo confiere propiedades químicas y biológicas únicas al compuesto, haciéndolo de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Prolina, 1-(2-fluorobenzoil)- normalmente implica la acilación de la L-Prolina con cloruro de 2-fluorobenzoilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción suele llevarse a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica entonces por recristalización o cromatografía en columna .
Métodos de producción industrial
La producción industrial de L-Prolina, 1-(2-fluorobenzoil)- sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
L-Prolina, 1-(2-fluorobenzoil)- experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo fluorobenzoilo en un grupo fluorobencilo.
Sustitución: El átomo de flúor del grupo benzoilo puede sustituirse por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y alcoholes en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxo de L-Prolina, 1-(2-fluorobenzoil)-.
Reducción: Derivados fluorobencílicos.
Sustitución: Varios derivados benzoílicos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
L-Prolina, 1-(2-fluorobenzoil)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia su papel en la modulación de la estructura y función de las proteínas.
Medicina: Se investiga su posible efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de L-Prolina, 1-(2-fluorobenzoil)- implica su interacción con dianas moleculares y vías específicas. El grupo fluorobenzoilo aumenta la capacidad del compuesto para interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede provocar cambios en los procesos celulares, como la transducción de señales, la expresión génica y la síntesis de proteínas .
Comparación Con Compuestos Similares
L-Prolina, 1-(2-fluorobenzoil)- se puede comparar con otros compuestos similares, como:
L-Prolina, 1-(2-clorobenzoil)-: Estructura similar pero con un átomo de cloro en lugar de flúor.
L-Prolina, 1-(2-nitrobenzoil)-: Contiene un grupo nitro, que confiere diferentes propiedades químicas y biológicas.
L-Prolina, 1-(2-metilbenzoil)-: Sustitución del grupo metilo, lo que lleva a variaciones en la reactividad y las aplicaciones.
La singularidad de L-Prolina, 1-(2-fluorobenzoil)- reside en la presencia del átomo de flúor, que aumenta su estabilidad y reactividad en comparación con otros derivados .
Propiedades
Número CAS |
216392-67-5 |
|---|---|
Fórmula molecular |
C12H12FNO3 |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
(2S)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-2-1-4-8(9)11(15)14-7-3-6-10(14)12(16)17/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1 |
Clave InChI |
XAARCAAYASZMAH-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


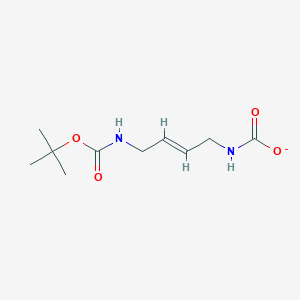
![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)
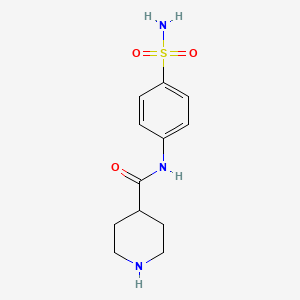
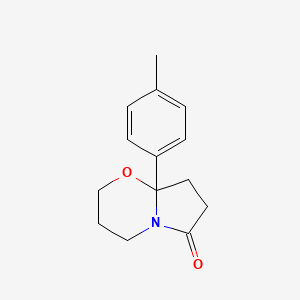
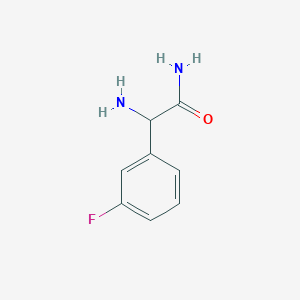
![6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)

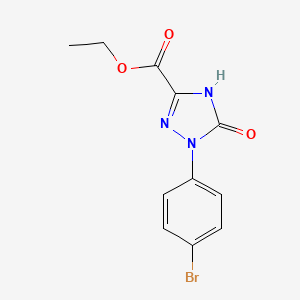

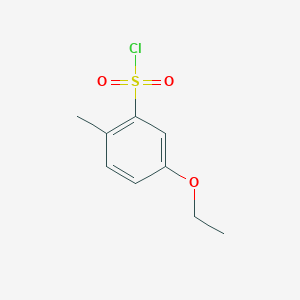
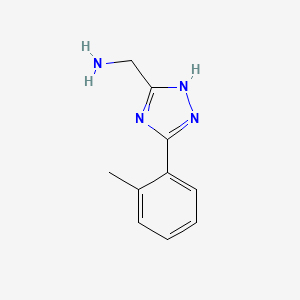
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
